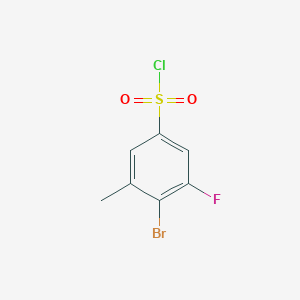

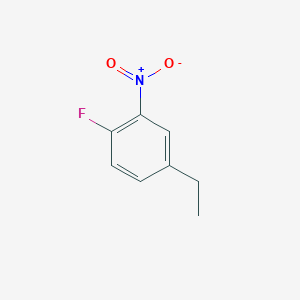

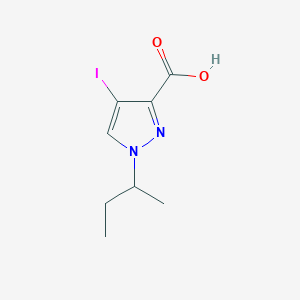

![molecular formula C25H12I4 B3047291 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] CAS No. 137181-59-0](/img/structure/B3047291.png)

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]

Übersicht

Beschreibung

2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene (SBF) and is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .

Synthesis Analysis

The synthesis of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] involves the use of a new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) for the synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu .Molecular Structure Analysis

The molecular structure of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is characterized by a 9,9’-spirobifluorene core fully end-brominated benzene rings . The empirical formula is C25H12Br4 and the molecular weight is 631.98 .Physical And Chemical Properties Analysis

2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a solid with a melting point of 395-400 °C . It has a high glass-transition temperature, excellent thermal stability, and is soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Molecular Networks and Porous Structures

- Supramolecular Networks : The derivatives of 9,9‘-spirobifluorene, including those with nitro and cyano groups, have been synthesized to create molecular networks. These networks exhibit properties like open supramolecular networks and porous structures, useful in guest inclusion and molecular association, primarily directed by π-stacking interactions (Demers et al., 2005).

Organic Electronics and Light Emitting Diodes (OLEDs)

- Electro-Optical Properties for OLEDs : Spirobifluorene-based materials like 2,2'-bis(3,5-di(9H-carbazol-9-yl)phenyl)-9,9'-spirobi[fluorene] have been used in the development of phosphorescent organic light-emitting diodes (OLEDs), enhancing thermal stability and luminescence efficiency (Seo & Lee, 2017).

- Thermal Stability and Mobility in OLEDs : Tetra-carbazole substituted spiro[fluorene-9,9′-xanthene]-based materials have shown high thermal stability and mobility, making them efficient for use in OLEDs (Liang et al., 2017).

Photoluminescent Materials

- Luminescent Pyrene Dyes : Spirobifluorene skeletons have been utilized to synthesize highly luminescent pyrene dyes, preventing fluorescence quenching and showing red-shifted emission spectra, applicable in various photoluminescent applications (Sumi & Konishi, 2010).

High-Performance Polymers

- Polyimides with Organosolubility and Transparency : Novel polyimides derived from spirobifluorene show high organosolubility, optical transparency, and excellent thermal stability, making them suitable for applications in high-performance polymers (Zhang et al., 2010).

Advanced Materials Development

- Amorphous Poly-2,7-fluorene Networks : The development of emitters based on amorphous poly-2,7-fluorene networks incorporating spirobifluorene leads to high glass transition temperatures and good photoluminescence properties, suitable for multilayer LEDs (Marsitzky et al., 2001).

- Metal-Organic Frameworks (MOFs) : The construction of MOFs using spirobifluorene has been explored, leading to materials with high specific surface areas and promising gas sorption properties (Moreau et al., 2011).

Circularly Polarized Luminescent Compounds

- Chiral Spirobifluorene Derivatives : Chiral 9,9'-spirobi[fluorene] derivatives exhibit solvent-dependent circularly polarized luminescence, valuable in the development of new luminescent materials (Kubo et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is its application as a blue-emitting material in electroluminescent devices . It is also used as a hole transport material (HTM) in perovskite solar cells (PSCs) .

Mode of Action

The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This enhances the photoluminescence efficiency and chemical stability of the compound .

Biochemical Pathways

Instead, it plays a crucial role in the operation of electroluminescent devices and perovskite solar cells .

Result of Action

The result of the action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is the emission of blue light in electroluminescent devices . In perovskite solar cells, it aids in the transport of holes, although the hole mobility of amorphous spiro-OMeTAD remains low and may result in severe charge recombination .

Action Environment

The action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] can be influenced by environmental factors such as temperature and light exposure. Its high glass-transition temperature and excellent thermal stability make it suitable for use in various environments .

Safety and Hazards

The safety information available indicates that 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Eigenschaften

IUPAC Name |

2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBGMYRHQUHNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3(C4=C2C=CC(=C4)I)C5=C(C=CC(=C5)I)C6=C3C=C(C=C6)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570446 | |

| Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137181-59-0 | |

| Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

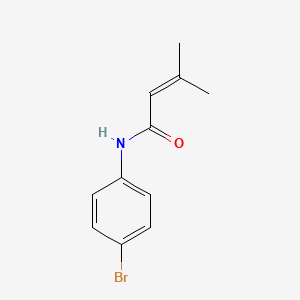

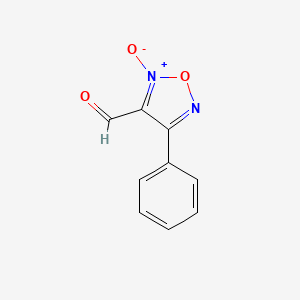

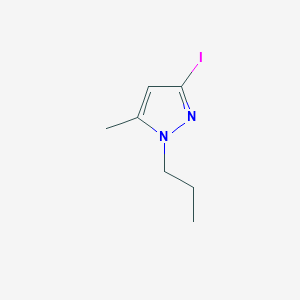

![7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B3047214.png)

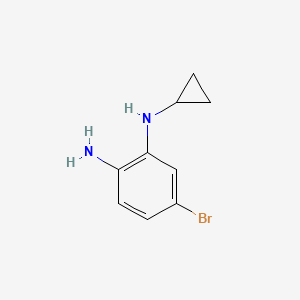

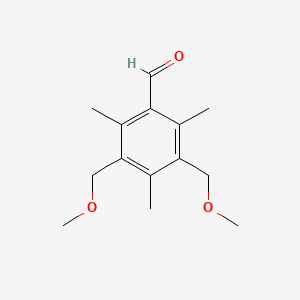

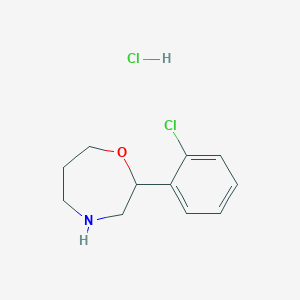

![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)

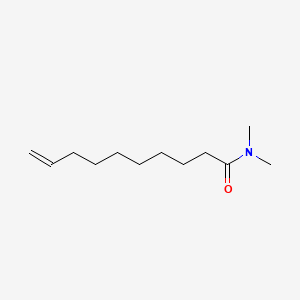

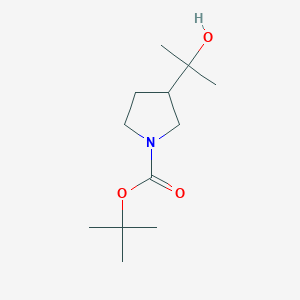

![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)